molecular formula C19H22N2O3 B4731282 N-benzyl-N'-(4-butoxyphenyl)ethanediamide

N-benzyl-N'-(4-butoxyphenyl)ethanediamide

Cat. No.: B4731282
M. Wt: 326.4 g/mol
InChI Key: AGHVHRRCIJIMIC-UHFFFAOYSA-N
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Description

N-benzyl-N'-(4-butoxyphenyl)ethanediamide, also known as BPEA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BPEA is a type of amide compound that has been synthesized using various methods and has been shown to exhibit unique biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-benzyl-N'-(4-butoxyphenyl)ethanediamide is not fully understood, but studies suggest that it may work by inhibiting certain enzymes and pathways in the body. For example, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory compounds in the body. This compound has also been shown to inhibit the activity of the protein kinase C (PKC) pathway, which is involved in cell signaling and growth.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to reduce inflammation in the body by inhibiting the production of inflammatory compounds such as prostaglandins. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-N'-(4-butoxyphenyl)ethanediamide in lab experiments is its ability to inhibit specific enzymes and pathways in the body, making it a useful tool for studying these processes. Additionally, this compound has been shown to have low toxicity, making it a safer alternative to other compounds that may have harmful side effects. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-benzyl-N'-(4-butoxyphenyl)ethanediamide. One area of focus could be the development of this compound derivatives with improved solubility and bioavailability. Additionally, further studies could be conducted to investigate the potential of this compound as a treatment for various diseases, including cancer and neurodegenerative diseases. Finally, research could be conducted to gain a better understanding of the mechanism of action of this compound and its effects on various enzymes and pathways in the body.
Conclusion
In conclusion, this compound is a chemical compound that has shown great potential in scientific research. It has been synthesized using various methods and has been shown to exhibit unique biochemical and physiological effects. This compound has been studied for its potential use in treating various diseases, including cancer and neurodegenerative diseases, and has been shown to inhibit specific enzymes and pathways in the body. While there are some limitations to using this compound in lab experiments, there are also many future directions for research that could lead to further discoveries and advancements in the field.

Scientific Research Applications

N-benzyl-N'-(4-butoxyphenyl)ethanediamide has been used in scientific research as a potential drug candidate for various diseases. It has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent, with research suggesting that it may be effective in reducing inflammation in the body. Additionally, this compound has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Properties

IUPAC Name

N-benzyl-N'-(4-butoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-2-3-13-24-17-11-9-16(10-12-17)21-19(23)18(22)20-14-15-7-5-4-6-8-15/h4-12H,2-3,13-14H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHVHRRCIJIMIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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